molecular formula C19H24N4O2 B12265478 1-{3-[Methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}-2-phenoxyethan-1-one

1-{3-[Methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}-2-phenoxyethan-1-one

Cat. No.: B12265478
M. Wt: 340.4 g/mol
InChI Key: LNSDTUFGXVXQTF-UHFFFAOYSA-N
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Description

1-{3-[Methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}-2-phenoxyethan-1-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a piperidine ring, a pyrimidine moiety, and a phenoxy group, making it a versatile molecule for various applications.

Preparation Methods

The synthesis of 1-{3-[Methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}-2-phenoxyethan-1-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the reaction of 5-methylpyrimidine with methylamine to form the methyl(5-methylpyrimidin-2-yl)amine intermediate. This intermediate is then reacted with piperidine to form the piperidin-1-yl derivative. Finally, the phenoxyethanone moiety is introduced through a nucleophilic substitution reaction .

Industrial production methods for this compound may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Catalysts and reagents like sodium carbonate and ethanol are often used to facilitate these reactions .

Chemical Reactions Analysis

1-{3-[Methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}-2-phenoxyethan-1-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs .

Scientific Research Applications

1-{3-[Methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}-2-phenoxyethan-1-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-{3-[Methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}-2-phenoxyethan-1-one involves its interaction with specific molecular targets and pathways. The compound is known to form hydrogen bonds with amine and amide groups, as well as pyrimidine atoms, leading to the formation of stable complexes . These interactions can modulate the activity of enzymes and receptors, thereby exerting its biological effects.

Comparison with Similar Compounds

1-{3-[Methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}-2-phenoxyethan-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C19H24N4O2

Molecular Weight

340.4 g/mol

IUPAC Name

1-[3-[methyl-(5-methylpyrimidin-2-yl)amino]piperidin-1-yl]-2-phenoxyethanone

InChI

InChI=1S/C19H24N4O2/c1-15-11-20-19(21-12-15)22(2)16-7-6-10-23(13-16)18(24)14-25-17-8-4-3-5-9-17/h3-5,8-9,11-12,16H,6-7,10,13-14H2,1-2H3

InChI Key

LNSDTUFGXVXQTF-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1)N(C)C2CCCN(C2)C(=O)COC3=CC=CC=C3

Origin of Product

United States

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